5-(5-bromo-2-pyridinyl)-1H-Pyrazol-3-amine
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Overview
Description
5-(5-bromopyridin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that contains both a pyrazole and a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-bromopyridin-2-yl)-1H-pyrazol-3-amine typically involves the reaction of 5-bromopyridine-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
This includes using efficient catalysts, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-(5-bromopyridin-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced depending on the reagents used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride are commonly employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions yield various substituted pyrazoles, while coupling reactions produce biaryl derivatives .
Scientific Research Applications
5-(5-bromopyridin-2-yl)-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for designing drugs with potential therapeutic effects.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(5-bromopyridin-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The bromopyridine moiety can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-bromopyridin-2-yl)methanol: Similar structure but with a hydroxymethyl group instead of a pyrazole ring.
4-(5-bromopyrimidin-2-yl)morpholine: Contains a bromopyrimidine moiety instead of bromopyridine.
Uniqueness
5-(5-bromopyridin-2-yl)-1H-pyrazol-3-amine is unique due to the combination of the pyrazole and bromopyridine rings, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H7BrN4 |
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Molecular Weight |
239.07 g/mol |
IUPAC Name |
5-(5-bromopyridin-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H7BrN4/c9-5-1-2-6(11-4-5)7-3-8(10)13-12-7/h1-4H,(H3,10,12,13) |
InChI Key |
TZWUTUIOVFMQFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=CC(=NN2)N |
Origin of Product |
United States |
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